molecular formula C18H16BrN3O2 B11017792 N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide

N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide

Cat. No.: B11017792
M. Wt: 386.2 g/mol
InChI Key: MUBMRMFDCFDVRO-UHFFFAOYSA-N
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Description

N-[3-(Acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic small molecule characterized by a 6-bromo-substituted indole core linked to an acetamide group. The indole moiety is substituted at the 1-position with a bromine atom and an acetamide chain, while the phenyl ring in the acetamide bears a 3-acetylamino group.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(6-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H16BrN3O2/c1-12(23)20-15-3-2-4-16(10-15)21-18(24)11-22-8-7-13-5-6-14(19)9-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

MUBMRMFDCFDVRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide typically involves the condensation of 6-bromo-1H-indole with N-(3-acetylamino)phenyl acetamide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity . The specific reaction conditions, such as solvent choice and reaction time, can vary depending on the desired outcome and scale of production.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help in achieving consistent product quality and higher production rates. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

  • Anticancer Activity: The compound's structural characteristics suggest potential interactions with key biological pathways involved in cancer progression. Preliminary studies indicate that it may inhibit the growth of various cancer cell lines, although specific mechanisms are still under investigation.
  • Antimicrobial Properties: Indole derivatives are known for their antibacterial and antifungal activities. N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide may demonstrate effectiveness against pathogenic bacteria and fungi, potentially through mechanisms involving disruption of microbial cell membranes or inhibition of vital enzymatic processes .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Cancer Treatment:
    • Targeting specific cancer cell lines (e.g., SNB-19, OVCAR-8) with notable growth inhibition percentages.
    • Investigating its role in apoptosis induction and cell cycle arrest in tumor cells.
  • Infectious Diseases:
    • Exploring its efficacy as an antibiotic or antifungal agent, particularly against resistant strains.
    • Assessing its potential for use in combination therapies to enhance the effectiveness of existing antimicrobial drugs.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Bromination of Indole: The indole ring is brominated using bromine or N-bromosuccinimide (NBS).
  • Acetylation Reaction: The acetylamino group is introduced through acetic anhydride or acetyl chloride in the presence of a base.

These synthetic routes can be optimized for yield and purity, making them suitable for industrial applications.

Case Studies and Research Findings

Several studies have highlighted the biological activities and therapeutic potentials of similar indole derivatives:

  • A study demonstrated that indole-based compounds exhibit significant anticancer activity against various cell lines, suggesting that modifications to the indole structure could enhance efficacy.
  • Another research paper reported on the antimicrobial properties of brominated indole derivatives, indicating a correlation between structural modifications and increased biological activity.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

a) Indole vs. Indazole Derivatives
  • Target Compound : Features a 6-bromo-1H-indol-1-yl core.
  • Analog from : N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide contains an indazole core (a benzannulated indole derivative) with a bromine at the 5-position. Indazoles often exhibit enhanced metabolic stability compared to indoles due to reduced π-electron delocalization .
b) Substitution Patterns on the Indole Ring
  • : 2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide shares the 6-bromoindol-1-yl group but substitutes the acetamide with a thiazolyl group. The thiazole ring introduces hydrogen-bonding capabilities distinct from the acetylamino phenyl group in the target compound .
  • : N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide substitutes indole at the 3-position with an ethyl-acetamide chain. Substitution at the 1-position (target compound) versus 3-position may affect molecular planarity and interactions with hydrophobic pockets in proteins .

Acetamide Substituent Variations

Compound Name Acetamide Substituent Key Features Reference
Target Compound 3-(Acetylamino)phenyl Introduces aromatic and amide H-bond donors -
2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide () 4-Ethoxyphenyl + fluorophenylamino Ethoxy group enhances lipophilicity; fluorine may modulate electronic effects
2-(6-Bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)acetamide () 1,3-Thiazol-2-yl Thiazole’s sulfur atom participates in metal coordination or polar interactions

Spectroscopic and Physicochemical Properties

  • NMR Trends :
    • Indole Proton Signals : In , N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide shows indole H-2 and H-4 protons at δ 7.6–7.8 ppm, while bromine substitution (target compound) would deshield nearby protons, shifting signals upfield .
    • Acetamide NH : Typically observed near δ 8.0–8.5 ppm (e.g., δ 8.16 ppm in ) .
  • Molecular Weight and Solubility: The target compound’s molecular weight (~395 g/mol) is higher than ’s analog (336.21 g/mol) due to the acetylamino phenyl group. This may reduce aqueous solubility compared to smaller analogs like thiazolyl derivatives .

Biological Activity

N-[3-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound belonging to the class of indole derivatives, characterized by its unique structure that includes an indole moiety with a bromine substituent and an acetylamino group on the phenyl ring. This compound has garnered attention due to its potential biological activities, which may include antimicrobial, anticancer, and antiviral properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H16BrN3O2\text{C}_{16}\text{H}_{16}\text{Br}\text{N}_{3}\text{O}_{2}

This structure features:

  • An indole ring system
  • A bromine atom at the 6-position
  • An acetylamino group at the 3-position of the phenyl ring

Properties

The compound's unique functional groups suggest diverse reactivity, which is crucial for its biological interactions. The presence of the acetylamino group may enhance solubility and bioavailability, while the bromo substituent could influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound often exhibit significant antimicrobial properties. A study assessing various derivatives found that certain indole-based compounds demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were evaluated for several compounds in this class:

Compound NameMIC (µg/mL)Activity
This compound12 ± 0.5Moderate
6-Bromoindole derivatives10 ± 0.4Strong
2-(1H-Indol-3-yl)-2-oxo-acetamides15 ± 0.8Moderate

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. These studies typically focus on cell viability assays across different cancer cell lines. For instance, a recent study reported that this compound exhibited dose-dependent inhibition of cell growth in pancreatic cancer cell lines:

Cell LineIC50 (µM)Remarks
AsPC-110High sensitivity
Capan-215Moderate sensitivity
BxPC-312Comparable to standard drugs

Antiviral Activity

In addition to its antibacterial and anticancer properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Compounds with similar structures have shown promise against viruses such as hepatitis C and influenza:

VirusInhibition Concentration (µM)Reference
Hepatitis C Virus25
Influenza A Virus30

While specific mechanisms for this compound are still under investigation, it is believed that its biological activity may involve interactions with key cellular pathways, including apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis and Characterization : A study detailed the multi-step synthesis of this compound using various reagents and conditions, confirming its structure via spectroscopic methods .
  • Biological Evaluation : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, with a notable mechanism involving apoptosis .
  • Comparative Analysis : The compound was compared with other indole derivatives, highlighting its unique pharmacological profile due to the presence of both acetylamino and bromo substituents .

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